[2-Chloro-4-(4-ethylpiperazin-1-yl)phenyl]boronic acid
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Overview
Description
[2-Chloro-4-(4-ethylpiperazin-1-yl)phenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and an ethylpiperazinyl moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(4-ethylpiperazin-1-yl)phenyl]boronic acid typically involves the reaction of 2-chloro-4-bromophenylboronic acid with 1-ethylpiperazine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(4-ethylpiperazin-1-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF), and aryl or vinyl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-4-(4-ethylpiperazin-1-yl)phenyl]boronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of complex molecules with biological activity.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds also makes it important in the manufacture of various chemical products.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(4-ethylpiperazin-1-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this reaction are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Chlorophenylboronic Acid: Similar structure but lacks the ethylpiperazinyl moiety.
4-(4-Ethylpiperazin-1-yl)phenylboronic Acid: Similar structure but lacks the chloro group.
Uniqueness
The presence of both the chloro group and the ethylpiperazinyl moiety in [2-Chloro-4-(4-ethylpiperazin-1-yl)phenyl]boronic acid provides unique reactivity and selectivity in chemical reactions. This dual functionality allows for more versatile applications in organic synthesis compared to simpler boronic acid derivatives.
Properties
IUPAC Name |
[2-chloro-4-(4-ethylpiperazin-1-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BClN2O2/c1-2-15-5-7-16(8-6-15)10-3-4-11(13(17)18)12(14)9-10/h3-4,9,17-18H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOIHVQHFCXVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)CC)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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